![molecular formula C9H16Cl3N3 B1602640 2-(Pyridin-3-yl)piperazine trihydrochloride CAS No. 1171887-03-8](/img/structure/B1602640.png)
2-(Pyridin-3-yl)piperazine trihydrochloride
Overview
Description
Scientific Research Applications
Proteomics Research
2-(Pyridin-3-yl)piperazine trihydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound serves as a biochemical tool for probing protein interactions and dynamics. It can be used to modify proteins or peptides chemically, thereby aiding in the identification of functional groups essential for protein activity or interaction with other molecules.
Pharmacology
In pharmacology, this compound has been identified as a building block for the synthesis of various pharmacologically active molecules . Its derivatives are known to act as α2-adrenergic receptor antagonists , which are useful in the treatment of conditions like hypertension and certain psychiatric disorders. It’s also a precursor for the synthesis of drugs such as Azaperone (antipsychotic), Atevirdine and Delavirdine (antiretrovirals), and Mirtazapine (antidepressant) .
Chemical Synthesis
2-(Pyridin-3-yl)piperazine trihydrochloride: plays a role in chemical synthesis as an intermediate for the construction of complex organic compounds . It’s involved in reactions such as nucleophilic substitutions and catalyzed cyclizations, which are fundamental in developing new chemical entities with potential therapeutic applications.
Molecular Biology Research
In molecular biology, this compound is used in the study of gene expression and regulation . It can be part of assays that help in understanding the interaction between small molecules and nucleic acids or proteins, thus contributing to the discovery of new drug targets.
Analytical Chemistry
Analytical chemists employ 2-(Pyridin-3-yl)piperazine trihydrochloride in the development of analytical methods for compound detection and quantification . It can serve as a standard or reference compound in techniques such as NMR , HPLC , LC-MS , and UPLC , which are crucial for the quality control of pharmaceutical substances.
properties
IUPAC Name |
2-pyridin-3-ylpiperazine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.3ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;;/h1-3,6,9,11-12H,4-5,7H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYREZWOADHWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CN=CC=C2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589998 | |
Record name | 2-(Pyridin-3-yl)piperazine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)piperazine trihydrochloride | |
CAS RN |
1171887-03-8 | |
Record name | 2-(Pyridin-3-yl)piperazine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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